2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene
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Overview
Description
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene: is an organofluorine compound characterized by the presence of a bromomethyl group attached to a tetrafluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,4,5-tetrafluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted tetrafluorobenzene.
Scientific Research Applications
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms on the benzene ring further enhances the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- Bromomethane
Comparison
Compared to other bromomethyl-substituted compounds, 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring. This fluorination significantly alters its chemical properties, such as increasing its lipophilicity and metabolic stability, making it more suitable for applications in pharmaceuticals and material science .
Properties
CAS No. |
53001-72-2 |
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Molecular Formula |
C7H3BrF4 |
Molecular Weight |
243.00 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 |
InChI Key |
AUZMLJKBTSGBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CBr)F |
Origin of Product |
United States |
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